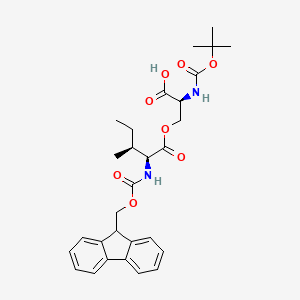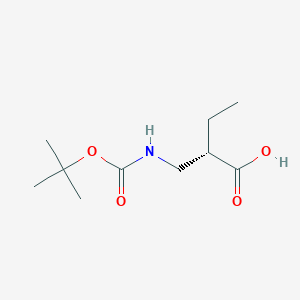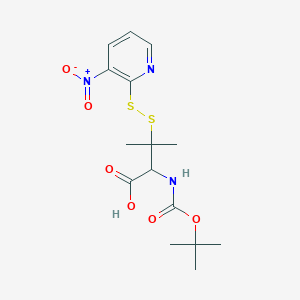
Boc-D-4-azidophe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-4-azidophe is a compound with the molecular formula C14H18N4O41. Its IUPAC name is (2R)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid1. It has a molecular weight of 306.32 g/mol1.
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O2. Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used2.
Molecular Structure Analysis
The molecular structure of Boc-D-4-azidophe includes a 4-azidophenyl group, a tert-butoxycarbonyl (Boc) group, and a carboxylic acid group1. The compound has a complex structure with 22 heavy atoms1.
Chemical Reactions Analysis
The Boc group in Boc-D-4-azidophe is stable towards most nucleophiles and bases3. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O3.
Physical And Chemical Properties Analysis
Boc-D-4-azidophe has a molecular weight of 306.32 g/mol1. It has a topological polar surface area of 90 Ų1. The compound has a complexity of 446 as computed by Cactvs 3.4.6.111.Aplicaciones Científicas De Investigación
Peptide Synthesis and Modification
Boc-D-4-azidophenylalanine plays a crucial role in the synthesis of p-azidophenylalanine peptides. The protection of the p-amino group of p-amino-L-phenylalanine with the Boc residue allows for the selective synthesis of p-azidophenylalanine derivatives, which can be incorporated into peptides without affecting disulfide bridges (Fahrenholz & Thierauch, 2009). This method is essential for synthesizing peptides with specific functionalities for biochemical and pharmacological studies.
Native Chemical Ligation
The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enables native chemical ligation at phenylalanine, facilitating the synthesis of complex peptides and proteins. This method allows for the ligation of peptides with C-terminal thioesters, followed by selective desulfurization, without compromising the reactive side chains of the peptides (Crich & Banerjee, 2007). It opens up new possibilities for protein engineering and the development of therapeutic peptides.
Synthesis of Conformationally-Constrained Phosphotyrosyl Mimetics
N-Boc (S)-4-(diethylphosphono)-(α-methyl)phenylalanine and related analogues have been synthesized as conformationally-constrained phosphotyrosyl mimetics. These compounds are designed for peptide synthesis and may be beneficial in studying cellular signal transduction processes (Oishi et al., 2004). By mimicking phosphotyrosine, these analogues can help in understanding the molecular basis of signal transduction and developing targeted therapies.
Large-Scale Synthesis for Pharmaceutical Applications
The development of a synthetic route to an N-BOC d-phenylalanine pharmaceutical intermediate demonstrates the large-scale application of Boc-D-4-azidophenylalanine derivatives. This route, based on asymmetric hydrogenation, is suitable for rapid scale-up and has been used to manufacture significant quantities of the BOC amino acid for pharmaceutical use (Fox et al., 2011). Such developments are critical for producing amino acid derivatives that serve as building blocks for drug synthesis.
Boron Neutron Capture Therapy (BNCT) Modeling
The derivative 4-borono-L-phenylalanine, when incorporated into a positively charged hexa-L-arginine peptide, shows strong binding to DNA and induces its condensation, which is a crucial aspect of boron neutron capture therapy (BNCT). This modeling provides valuable insights into the DNA damage produced by high LET particles involved in BNCT, offering a pathway for developing more effective cancer therapies (Perry et al., 2020).
Safety And Hazards
The safety data sheet for Boc-D-4-azidophe indicates that it is flammable and can cause skin irritation, serious eye damage, and may cause respiratory irritation4. It is fatal if inhaled4. The product is intended for research use only56.
Direcciones Futuras
The future directions for Boc-D-4-azidophe are not explicitly mentioned in the search results. However, given its chemical properties and the pivotal role of the Boc group in the synthesis of multifunctional targets, it could potentially find applications in various areas of research2.
Please note that this information is based on the available resources and should be used for research purposes only. Always follow safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
(2R)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWGGRIVPTXYGU-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-P-azido-D-phe-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

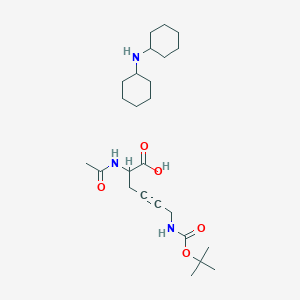
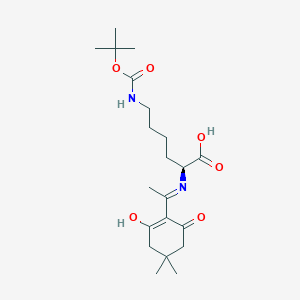



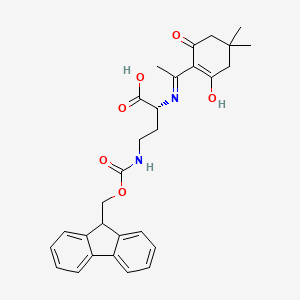

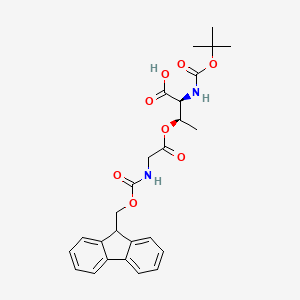
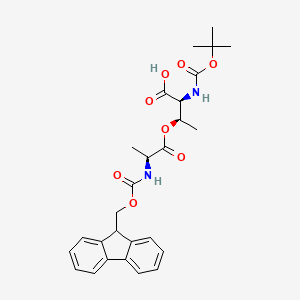

![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)
